molecular formula C17H15ClN2O3 B2651236 N-[(2-chlorophenyl)(cyano)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide CAS No. 1797781-68-0

N-[(2-chlorophenyl)(cyano)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide

Cat. No.: B2651236
CAS No.: 1797781-68-0
M. Wt: 330.77
InChI Key: KKUFUJIUTJSBJW-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)(cyano)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a cyano group, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(2-chlorophenyl)-cyanomethyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-23-12-6-4-5-11(9-12)16(21)17(22)20-15(10-19)13-7-2-3-8-14(13)18/h2-9,15-16,21H,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUFUJIUTJSBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(=O)NC(C#N)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)(cyano)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the reaction of 2-chlorobenzyl cyanide with 3-methoxybenzaldehyde in the presence of a base to form an intermediate. This intermediate is then subjected to a hydroxylation reaction using a suitable hydroxylating agent, such as hydrogen peroxide or a peracid, to introduce the hydroxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)(cyano)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(2-chlorophenyl)(cyano)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[(2-chlorophenyl)(cyano)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and hydroxy groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-chlorophenyl)(cyano)methyl]-2-hydroxy-2-(4-methoxyphenyl)acetamide: Similar structure but with a different position of the methoxy group.

    N-[(2-bromophenyl)(cyano)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

N-[(2-chlorophenyl)(cyano)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

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